molecular formula C11H12O B14512934 2-[(2-Ethenylphenyl)methyl]oxirane CAS No. 63338-09-0

2-[(2-Ethenylphenyl)methyl]oxirane

Cat. No.: B14512934
CAS No.: 63338-09-0
M. Wt: 160.21 g/mol
InChI Key: ASYDHHZLJPHNJY-UHFFFAOYSA-N
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Description

2-[(2-Ethenylphenyl)methyl]oxirane is an organic compound that belongs to the class of epoxides, also known as oxiranes. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features a phenyl group with an ethenyl substituent attached to one of the carbon atoms in the oxirane ring. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethenylphenyl)methyl]oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peroxy acids. For instance, the reaction of 2-[(2-Ethenylphenyl)methyl]alkene with a peroxy acid such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions can yield the desired epoxide . The reaction typically proceeds with syn stereochemistry, meaning both new C-O bonds form on the same face of the double bond.

Industrial Production Methods

On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes. Ethylene oxide, the simplest epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen. Similar methods can be adapted for the production of more complex epoxides like this compound, using appropriate catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethenylphenyl)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Ethenylphenyl)methyl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Ethenylphenyl)methyl]oxirane primarily involves the ring-opening reactions due to the strain in the three-membered ring. The epoxide ring can be opened by nucleophiles, leading to the formation of various products. The reaction can proceed via S_N1 or S_N2 mechanisms, depending on the reaction conditions. In the presence of acids, the epoxide ring is protonated, making it more susceptible to nucleophilic attack. In basic conditions, nucleophiles attack the less substituted carbon of the epoxide ring .

Comparison with Similar Compounds

2-[(2-Ethenylphenyl)methyl]oxirane can be compared with other epoxides such as:

Properties

CAS No.

63338-09-0

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-[(2-ethenylphenyl)methyl]oxirane

InChI

InChI=1S/C11H12O/c1-2-9-5-3-4-6-10(9)7-11-8-12-11/h2-6,11H,1,7-8H2

InChI Key

ASYDHHZLJPHNJY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CC2CO2

Origin of Product

United States

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